molecular formula C5H9ClF3NO B3009081 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride CAS No. 2126162-29-4

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride

Cat. No.: B3009081
CAS No.: 2126162-29-4
M. Wt: 191.58
InChI Key: WISCMSWFTFIUIS-UHFFFAOYSA-N
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Description

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride and its derivatives have shown significant potential in anticancer research. For example, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, which is structurally related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds have shown potent anticancer properties, with some exhibiting more potency than the standard drug Doxorubicin in specific cell lines (Parmar et al., 2021).

Synthesis and Reactivity

The compound's synthesis and reactivity have been explored in various studies. For instance, research on the convenient synthesis of 3,3-dichloroazetidines, a class closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, provides insights into novel methods of producing azetidine derivatives, which are crucial for further pharmaceutical applications (Aelterman et al., 1998).

Building Blocks for Other Compounds

The compound has been used as a building block for the preparation of various derivatives. For example, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to 3-Methoxy-3-(trifluoromethyl)azetidine, have been transformed into new building blocks for the construction of CF3-containing aminopropanes, oxazinanes, and aziridines (Dao Thi et al., 2018).

GABA Uptake Inhibitors

Azetidine derivatives, including 3-Methoxy-3-(trifluoromethyl)azetidine, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. These compounds are of interest in neurological research due to their potential impact on neurotransmitter regulation (Faust et al., 2010).

Novel Therapeutic Agents

Research on azetidine derivatives has also focused on developing novel therapeutic agents. For example, the exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors highlights the therapeutic potential of these compounds in the treatment of various conditions (Han et al., 2012).

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCMSWFTFIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-29-4
Record name 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
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